S-(3-iodopropyl) ethanethioate

Nucleophilic substitution kinetics Leaving group ranking Haloalkyl reactivity

S-(3-iodopropyl) ethanethioate (CAS 152630-63-2, molecular formula C₅H₉IOS, molecular weight 244.09 g/mol) is a haloalkyl thioester belonging to the S-alkyl ethanethioate class. The compound features two orthogonal reactive handles: a terminal primary alkyl iodide on the propyl chain and a thioacetate (acetyl-protected thiol) group.

Molecular Formula C5H9IOS
Molecular Weight 244.10 g/mol
CAS No. 152630-63-2
Cat. No. B12546712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(3-iodopropyl) ethanethioate
CAS152630-63-2
Molecular FormulaC5H9IOS
Molecular Weight244.10 g/mol
Structural Identifiers
SMILESCC(=O)SCCCI
InChIInChI=1S/C5H9IOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3
InChIKeyBOOVMOGPBBCODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(3-Iodopropyl) Ethanethioate (CAS 152630-63-2): A Dual-Functional Haloalkyl Thioacetate Building Block for Sequential Bioconjugation and Surface Modification


S-(3-iodopropyl) ethanethioate (CAS 152630-63-2, molecular formula C₅H₉IOS, molecular weight 244.09 g/mol) is a haloalkyl thioester belonging to the S-alkyl ethanethioate class . The compound features two orthogonal reactive handles: a terminal primary alkyl iodide on the propyl chain and a thioacetate (acetyl-protected thiol) group. The iodine atom confers superior leaving group ability relative to bromo and chloro analogs, while the thioacetate moiety serves as a latent thiol that can be unveiled under mild deprotection conditions for subsequent thiol-specific conjugation [1]. This dual functionality positions the compound as a heterobifunctional linker precursor, distinct from mono-functional haloalkanes or simple thioacetates that lack a second reactive site.

Why S-(3-Iodopropyl) Ethanethioate Cannot Be Replaced by Bromo or Chloro Analogs in Rate-Sensitive Conjugation Workflows


Within the S-(3-halopropyl) ethanethioate series, the identity of the halogen is not an interchangeable parameter—it fundamentally governs reaction kinetics in nucleophilic substitution pathways. The iodo derivative benefits from iodide's position as the premier halide leaving group, a consequence of its large ionic radius, high polarizability, and the low basicity of the iodide anion (pKa of HI ≈ -10) [1]. Conversely, the bromo (CAS 928-46-1, MW 197.10) and chloro (CAS 13012-54-9, MW 152.64) analogs exhibit progressively diminished reactivity that can lead to incomplete conversions, extended reaction times, or the need for harsher conditions that risk premature thioacetate deprotection [2]. When the synthetic objective demands sequential, chemoselective activation—first at the halide terminus, then at the thioacetate—the kinetic superiority of iodide over bromide and chloride is a decisive factor for yield optimization and functional group tolerance [3].

Quantitative Differentiation Evidence: S-(3-Iodopropyl) Ethanethioate Versus Closest Structural Analogs


Leaving Group Ability: Iodide vs Bromide vs Chloride in SN2 Displacement at the Terminal Carbon

For primary alkyl halides undergoing SN2 nucleophilic displacement, the relative reactivity follows the well-established order: I > Br > Cl >> F [1]. This ranking reflects the decreasing carbon-halogen bond strength (C-I: ~209 kJ/mol; C-Br: ~285 kJ/mol; C-Cl: ~327 kJ/mol) and the increasing stability of the halide anion as a leaving group. In practical terms, the 3-iodopropyl derivative will undergo nucleophilic substitution at the terminal carbon substantially faster than its 3-bromopropyl and 3-chloropropyl counterparts under identical conditions [2]. This kinetic advantage is critical when the thioacetate group must remain intact during the first synthetic step, as prolonged exposure to nucleophilic conditions can lead to competing thioester hydrolysis or transesterification [3].

Nucleophilic substitution kinetics Leaving group ranking Haloalkyl reactivity SN2 reaction rate

Mass Spectrometric Detectability: Iodine Isotopic Signature as a Built-in Analytical Handle

S-(3-iodopropyl) ethanethioate possesses a monoisotopic mass of 243.941884 Da and an average mass of 244.09 Da [1]. The presence of a single iodine atom imparts a highly characteristic isotopic signature: the [M]⁺ and [M+2]⁺ peaks appear in an approximately 1:1 ratio due to the near-equal natural abundance of ¹²⁷I (100%) with no significant M+2 contribution from other elements. In contrast, the bromo analog (C₅H₉BrOS, monoisotopic mass 195.95575 Da) displays a distinctive ~1:1 [M]:[M+2] pattern from ⁷⁹Br/⁸¹Br, while the chloro analog (C₅H₉ClOS, monoisotopic mass 152.006 Da) shows a ~3:1 [M]:[M+2] pattern from ³⁵Cl/³⁷Cl [2]. The iodo compound's approximately 48 Da mass increase over the bromo analog and ~92 Da over the chloro analog shifts its molecular ion into a less congested region of the mass spectrum, reducing interference from common background ions .

Mass spectrometry Isotopic pattern Qualitative analysis Reaction monitoring

Orthogonal Bifunctional Reactivity: Iodo-Terminus for SN2, Thioacetate-Terminus for Latent Thiol Conjugation

S-(3-iodopropyl) ethanethioate is intrinsically a heterobifunctional molecule. The primary alkyl iodide serves as an electrophilic handle for SN2 reactions with soft nucleophiles (thiolates, amines, azide), while the thioacetate group functions as a protected thiol that can be deprotected under mild conditions (e.g., NaSMe/MeOH at room temperature, or NH₄OH for in-situ SAM formation on gold) to reveal a free thiol [1]. This contrasts with simple 1,3-diiodopropane, which offers only iodo reactivity, and with S-alkyl thioacetates lacking a terminal halogen (e.g., S-ethyl ethanethioate), which provide only the masked thiol. The orthogonality is critical: the acetyl protecting group on sulfur is stable under the mildly basic or neutral conditions typically used for alkyl iodide SN2 displacement, yet can be selectively removed afterwards via thiol-specific deprotection chemistry (e.g., NaSMe, Dy(OTf)₃ catalysis, or NH₄OH) without affecting the thioether bond formed in the first step [2]. The azido analog S-(3-azidopropyl) ethanethioate (CAS 1435934-86-3) offers a different orthogonality profile suited for CuAAC click chemistry rather than direct nucleophilic displacement, making it a complementary rather than competing reagent .

Heterobifunctional linker Orthogonal protection Sequential conjugation Self-assembled monolayer

Thioacetate as a Self-Assembled Monolayer (SAM) Precursor on Gold: In-Situ Deprotection Strategy

Thioacetate-protected thiols, including the alkanethioacetate class to which S-(3-iodopropyl) ethanethioate belongs, can form self-assembled monolayers (SAMs) on Au(111) surfaces via in situ deprotection—the acetyl group is cleaved upon contact with the gold substrate in the presence of a deprotection agent (e.g., NH₄OH or triethylamine), generating the thiolate that chemisorbs directly onto gold [1]. This approach mitigates the oxidative dimerization (disulfide formation) that plagues free thiols during storage and handling. Studies comparing SAMs formed from alkanethioacetates versus free alkanethiols demonstrate that in situ deprotection yields monolayers of comparable quality (by ellipsometry, contact angle, and cyclic voltammetry) to those prepared from purified free thiols [2]. The residual iodo group on the 3-iodopropyl chain remains available for post-assembly functionalization, enabling the construction of chemically addressable surfaces—a capability absent in simple alkyl thioacetates lacking a second terminal functional group [3].

Self-assembled monolayer Gold surface modification Thioacetate deprotection Surface chemistry

Precursor for Heterobifunctional PEGylation Reagents: Thioacetate as a Stable Thiol Surrogate in Polymer Functionalization

The thioacetate moiety is a well-established thiol protecting group in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives used for protein and peptide conjugation [1]. In the versatile route reported by Mahou and Wandrey (2012), thioacetate-terminated PEG is prepared by reacting activated hydroxyl-terminated PEG with potassium carbonate/thioacetic acid, achieving >95% end-group functionalization. The thioacetate-protected PEG can be stored indefinitely without thiol oxidation, then deprotected to the free thiol immediately before use for disulfide or thioether conjugation [2]. S-(3-iodopropyl) ethanethioate can serve as a small-molecule model or building block for constructing such heterobifunctional architectures: its iodo terminus can be used to attach the thioacetate functionality to a polymer backbone, a nanoparticle surface, or a drug molecule, while the thioacetate remains latent for subsequent bioconjugation . This contrasts with S-(3-azidopropyl) ethanethioate, which directs reactivity toward CuAAC click chemistry rather than direct SN2 grafting, and with simple haloalkanes that lack the thiol-release capability.

PEGylation Heterobifunctional PEG Thiol-selective conjugation Bioconjugation

Enhanced Hydrophobicity (Higher logP) Relative to Chloro and Azido Analogs for Phase-Transfer and Extraction Applications

The substitution of chlorine or an azido group with iodine on the 3-halopropyl chain substantially increases the compound's lipophilicity. Based on computed XLogP3 values from PubChem, the chloro analog S-(3-chloropropyl) ethanethioate has an XLogP3 of 1.6, while the bromo analog has an XLogP3 of 1.8 [1]. Although computed logP data for the iodo derivative are not uniformly available in public databases, the well-established Hansch π constant for aromatic iodine (+1.12) versus bromine (+0.86) and chlorine (+0.71) indicates a consistent incremental increase in lipophilicity with heavier halogens, which extrapolates to aliphatic systems [2]. The increased lipophilicity of the iodo compound translates to higher organic/aqueous partition coefficients, which is advantageous for phase-transfer catalyzed reactions, liquid-liquid extraction workups, and applications where the compound must partition into hydrophobic environments such as lipid bilayers or polymeric matrices .

Lipophilicity logP Phase transfer Extraction efficiency

High-Value Application Scenarios Where S-(3-Iodopropyl) Ethanethioate Provides a Demonstrable Selection Advantage


Synthesis of Heterobifunctional Linkers for Site-Specific Protein-Polymer Conjugates

In constructing protein-PEG or protein-drug conjugates, S-(3-iodopropyl) ethanethioate serves as a compact heterobifunctional linker precursor. The iodo terminus can be reacted first with a thiol-containing polymer or nanoparticle surface via SN2 displacement (forming a stable thioether), while the thioacetate remains intact. Subsequent deprotection with NaSMe or NH₄OH liberates the free thiol for conjugation to a maleimide- or iodoacetamide-functionalized protein [1]. This two-step sequence avoids the disulfide scrambling and oxidation that complicate protocols using free dithiol linkers. The kinetic advantage of iodide over bromide or chloride as a leaving group ensures complete first-step coupling under mild conditions that preserve protein-compatible functional groups [2].

Fabrication of Chemically Addressable Self-Assembled Monolayers on Gold for Biosensing

For gold-surface biosensor development, S-(3-iodopropyl) ethanethioate enables the preparation of SAMs bearing terminal iodo groups. The thioacetate undergoes in situ deprotection upon exposure to Au(111) in NH₄OH/ethanol, forming a well-packed monolayer via Au-S chemisorption [1]. The pendant iodo groups remain exposed at the monolayer-solution interface, where they can react with nucleophilic probes (e.g., thiolated DNA, amine-functionalized antibodies) for biospecific capture [2]. This architecture eliminates the need for post-SAM activation steps (e.g., EDC/NHS coupling) that can introduce irreproducibility. The higher mass of the iodo group also facilitates XPS quantification of surface coverage.

Radioiodination Precursor for SPECT Imaging or Radiotherapeutic Agents

The compound's iodine atom establishes a direct synthetic path to radioiodinated derivatives. Cold S-(3-iodopropyl) ethanethioate can serve as a reference standard for HPLC method development and as a precursor for isotopic exchange labeling with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I via the Finkelstein reaction or copper-catalyzed halogen exchange [1]. After radioiodination, the thioacetate group can be deprotected to reveal a thiol for site-specific conjugation to tumor-targeting vectors (peptides, antibodies). The approximately 48 Da mass difference from the bromo analog provides clear chromatographic separation between precursor and product, simplifying radiochemical purity analysis [2].

Building Block for Multifunctional Mesoporous Silica Materials

Iodopropyl-functionalized mesoporous silica (SBA-15, MCM-41) has been demonstrated as a platform for fluorescent sensing and drug delivery [1]. S-(3-iodopropyl) ethanethioate can be grafted onto silica surfaces via the iodo group (through silane coupling chemistry or direct nucleophilic substitution on chloropropyl-silica), installing a thioacetate-terminated surface. Subsequent deprotection yields thiol-functionalized pores capable of capturing heavy metals, immobilizing enzymes via disulfide linkages, or anchoring stimuli-responsive polymer coatings [2]. The dual-reactivity design surpasses simple iodopropyl-silica by adding the thiol-release capability for orthogonal secondary functionalization.

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